7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-methoxy-3-(4-propylphenoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-4-13-5-7-14(8-6-13)23-18-12-22-17-11-15(21-2)9-10-16(17)19(18)20/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFLNJUODUOYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
-
Acid Catalyst : Sulfuric acid protonates the carbonyl oxygen of the β-keto ester, facilitating nucleophilic attack by the resorcinol’s hydroxyl groups.
-
Cyclization : Intramolecular esterification forms the chromone’s pyran ring.
-
Methoxy Positioning : The methoxy group at position 7 derives from the 5-methoxyresorcinol’s substitution pattern.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes cyclization efficiency |
| Reaction Time | 4–6 hours | Prevents over-acidification |
| Molar Ratio (Resorcinol:β-Keto Ester) | 1:1.2 | Minimizes dimerization byproducts |
Halogenation at Position 3 for Functionalization
Introducing the 4-propylphenoxy group at position 3 necessitates a halogenated intermediate. Bromination of 7-methoxy-4H-chromen-4-one using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively substitutes position 3, yielding 3-bromo-7-methoxy-4H-chromen-4-one.
Key Considerations
-
Electrophilic Aromatic Substitution : The electron-withdrawing ketone at position 4 directs bromination to position 3.
-
Solvent Choice : DMF stabilizes the bromonium ion intermediate, enhancing regioselectivity.
Ullmann Coupling for Phenoxy Group Introduction
The final step involves substituting the bromine atom with 4-propylphenoxy via Ullmann coupling . This copper-catalyzed reaction couples 3-bromo-7-methoxy-4H-chromen-4-one with 4-propylphenol in the presence of potassium carbonate and a Cu(I) catalyst.
Reaction Conditions and Outcomes
-
Catalyst System : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
-
Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 24 hours.
-
Yield : 65–72% after column chromatography (ethyl acetate/hexane).
| Variable | Optimization Insight |
|---|---|
| Ligand Ratio | 1:1 CuI:ligand improves turnover |
| Base Strength | K₂CO₃ outperforms weaker bases |
| Phenol Substituent | 4-Propyl group requires longer reaction time vs. smaller alkyl groups |
Alternative Synthetic Pathways
Friedel-Crafts Acylation
An alternative route employs Friedel-Crafts acylation of 4-propylphenol with 7-methoxy-4-oxo-4H-chromene-3-carbonyl chloride. However, this method suffers from low regioselectivity (<50% yield) due to competing acylation at oxygen.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the Ullmann coupling step, reducing reaction time to 2 hours with comparable yields.
Industrial-Scale Production and Challenges
Scaling up the synthesis requires addressing:
-
Purification Complexity : Chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.
-
Catalyst Recovery : Copper residues are removed via chelating resins to meet pharmaceutical standards.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pechmann + Ullmann | 68 | 98 | High |
| Friedel-Crafts | 45 | 85 | Low |
| Microwave Ullmann | 70 | 97 | Moderate |
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The chromen-4-one core can be reduced to form chromanol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 7-hydroxy-3-(4-propylphenoxy)-4H-chromen-4-one.
Reduction: Formation of 7-methoxy-3-(4-propylphenoxy)chromanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions .
- Electrophilic aromatic substitutions .
Biology
Research indicates that 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one exhibits significant biological activities:
- Anti-inflammatory effects : The compound has been studied for its potential to inhibit inflammatory pathways.
- Antioxidant properties : It demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.
Medicine
In medicinal chemistry, this compound is being investigated for:
- Therapeutic potential : Studies suggest it may have anticancer properties, with efficacy demonstrated against various cancer cell lines.
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | X | Tubulin polymerization inhibition |
| A549 | Y | Caspase activation |
Industry
In industrial applications, this compound is utilized in:
- The development of new materials.
- Chemical processes as an intermediate.
The compound has shown promising results in various biological assays:
Antimicrobial Activity
Studies have revealed antimicrobial properties against several pathogens:
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| 7-Methoxy-3-(4-propylphenoxy) | Staphylococcus aureus | A |
| Escherichia coli | B | |
| Candida albicans | C |
Antioxidant Activity
This compound has demonstrated potential in scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies highlight the efficacy of chromone derivatives:
- Cytotoxicity Against Cancer Cells : A study involving chromone derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various chromones against resistant strains of bacteria, revealing promising results that warrant further exploration for therapeutic use.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Chromone derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chromone Derivatives
*Calculated based on molecular formula.
Key Observations :
4-Hydroxyphenyl (daidzein): Enhances antioxidant activity but may reduce bioavailability due to polarity . Styryl groups (): Improve antiproliferative effects in cancer cells by enabling π-π stacking with cellular targets .
Substituent at Position 7: Methoxy: Increases lipophilicity and metabolic stability compared to hydroxyl groups . Hydroxy: Found in daidzein and formononetin, facilitates hydrogen bonding but may require derivatization (e.g., acetylation in ) for improved pharmacokinetics .
Additional Substituents :
Biological Activity
7-Methoxy-3-(4-propylphenoxy)-4H-chromen-4-one, a derivative of the chromone class, has garnered attention due to its diverse biological activities. Chromones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a chromone backbone with a methoxy group at position 7 and a propylphenoxy substituent at position 3. This unique structure is believed to contribute to its biological activities.
Anticancer Activity
Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Tubulin Polymerization : Similar to colchicine, these compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Caspase Activation : They can activate caspases, which are crucial for the apoptotic process, resulting in DNA fragmentation and cell death .
Table 1: Anticancer Activity of Chromone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Methoxy-3-(4-propylphenoxy) | MCF-7 | X | Tubulin polymerization inhibition |
| 4H-Chromen-4-one derivatives | A549 | Y | Caspase activation |
| Other analogs | Various | Z | Apoptosis induction |
Note: Specific IC50 values for this compound were not available in the reviewed literature.
Antimicrobial Activity
Chromone derivatives have also demonstrated notable antimicrobial activity against various pathogens. Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity of Chromone Derivatives
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| 7-Methoxy-3-(4-propylphenoxy) | Staphylococcus aureus | A |
| Escherichia coli | B | |
| Candida albicans | C |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases .
- Cholinesterase Inhibition : Some studies suggest that chromone derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which may have implications for neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies highlight the efficacy of chromone derivatives in clinical settings:
- Case Study 1 : A study involving a series of chromone derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
- Case Study 2 : Another investigation assessed the antimicrobial properties of various chromones against resistant strains of bacteria, revealing promising results that warrant further exploration for therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one?
- Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting substituted phenols with chromenone precursors under alkaline conditions. For example, 4H-chromen-4-one derivatives are synthesized using sodium hydroxide in ethanol with hydrogen peroxide as an oxidizing agent . Purification is achieved via silica gel chromatography using ethyl acetate/petroleum ether mixtures .
Q. How is the compound characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Aromatic protons appear in δ 6.34–8.23 ppm, with methoxy groups near δ 3.8–4.0 ppm. Carbonyl carbons (C=O) resonate at ~177 ppm .
- FTIR : Key peaks include C=O stretching (~1647 cm⁻¹) and aromatic C–O bonds (~1246 cm⁻¹) .
- MS/HRMS : Molecular ion peaks (e.g., m/z 147 [M+1]) confirm molecular weight, while HRMS validates empirical formulas (e.g., C₉H₇O₂) .
Q. What solvent systems are optimal for crystallization?
- Methodological Answer : Slow evaporation of ethyl acetate/petroleum ether (1:1) at room temperature yields single crystals suitable for X-ray diffraction. Intramolecular C–H···O interactions and π-π stacking stabilize the crystal lattice .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Optimization : Use LiAlH₄/AlCl₃ in tetrahydrofuran (THF) to enhance reaction efficiency .
- Temperature Control : Maintain reactions at 273 K to minimize side products .
- Purification : Gradient elution in column chromatography (ethyl acetate:petroleum ether) improves separation of polar byproducts .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Validation via Cross-Technique Analysis : Compare NMR coupling constants (e.g., J = 8 Hz for aromatic protons) with X-ray crystallography data to confirm substituent positions .
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR .
- Reproducibility : Repeat synthesis under inert atmospheres to avoid oxidation artifacts .
Q. What computational methods predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to microbial enzymes (e.g., bacterial DNA gyrase) with a focus on hydrogen bonding and hydrophobic interactions .
- ADMET Prediction : Employ SwissADME to evaluate logP (optimal range: 2–3.5) and bioavailability .
Q. How to analyze crystallographic data for intermolecular interactions?
- Methodological Answer :
- X-ray Diffraction : Refine occupancy ratios for disordered atoms (e.g., partial Cl/H positions) using SHELXL .
- π-π Stacking Metrics : Measure centroid distances (e.g., 3.5 Å between chromen rings) to assess stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
